PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE
Description
Propyl 4-(2,5-dichlorobenzenesulfonamido)benzoate is a synthetic organic compound characterized by a benzoate ester backbone functionalized with a sulfonamido group linked to a 2,5-dichlorobenzene ring. This structural complexity positions it within a broader class of sulfonamide-containing benzoate esters, which are studied for applications ranging from pharmaceuticals to polymer chemistry.
Properties
IUPAC Name |
propyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-2-9-23-16(20)11-3-6-13(7-4-11)19-24(21,22)15-10-12(17)5-8-14(15)18/h3-8,10,19H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFAFEXUXJVYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE typically involves the esterification of 4-(2,5-dichlorobenzenesulfonamido)benzoic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The dichlorobenzene moiety may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ester Group Variation
The propyl ester group in the target compound distinguishes it from shorter-chain analogs like ethyl or methyl benzoates . For example:
- Ethyl 4-(dimethylamino)benzoate () exhibits higher solubility in polar solvents (1.20 mg/mL) compared to propyl derivatives due to its shorter alkyl chain, which reduces logP (1.5 vs. ~3.8 estimated for the target compound) .
- Methyl benzoate derivatives () are more volatile but less metabolically stable than propyl esters, as longer alkyl chains resist enzymatic hydrolysis .
Linker Type: Sulfonamido vs. Amino/Thio/Ethoxy
The sulfonamido (-SO₂NH-) linker in the target compound contrasts with:
Aromatic Substituents: Chloro vs. Methyl/Methoxy
The 2,5-dichloro substitution on the benzene ring introduces steric and electronic effects distinct from:
- Methyl groups in HBK15 (), which increase hydrophobicity but reduce electronegativity .
- Methoxy groups in HBK14 (), which enhance solubility via polar interactions but may destabilize the compound under acidic conditions .
Physicochemical and Reactivity Profiles
- Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity in resin polymerization compared to methacrylate derivatives, attributed to the dimethylamino group’s electron-donating effects . In contrast, the target compound’s sulfonamido group may confer rigidity and thermal stability due to resonance stabilization.
- C12-15 alkyl benzoates () exhibit low acute toxicity, but the introduction of chlorine and sulfonamido groups in the target compound could alter its toxicological profile, necessitating further study .
Data Table: Comparative Analysis of Key Compounds
*Estimated or extrapolated from structural analogs.
Research Implications and Gaps
- Structural Analysis : Tools like SHELXL () and ORTEP-3 () could elucidate the target compound’s crystal packing and hydrogen-bonding patterns, which are critical for understanding its stability .
- Toxicology : While alkyl benzoates () are generally low-risk, the dichloro and sulfonamido groups in the target compound may necessitate specialized toxicity assays .
- Reactivity : The sulfonamido group’s influence on polymerization efficiency (cf. ) remains unexplored and could inform material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
